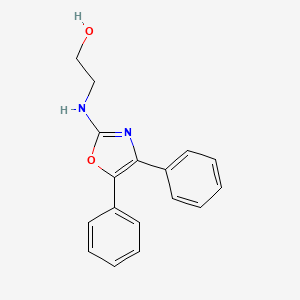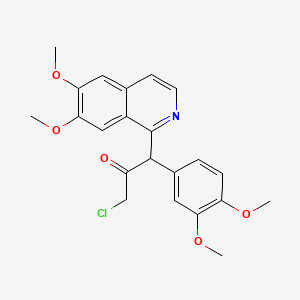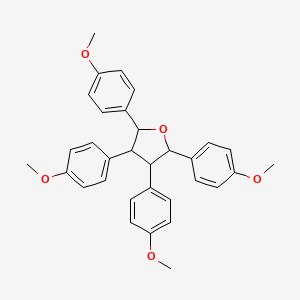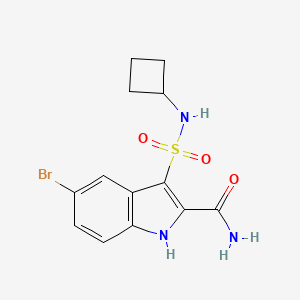![molecular formula C17H17NO2Se B12903358 Isoxazole, 4,5-dihydro-3-(4-methoxyphenyl)-5-[(phenylseleno)methyl]- CAS No. 828939-56-6](/img/structure/B12903358.png)
Isoxazole, 4,5-dihydro-3-(4-methoxyphenyl)-5-[(phenylseleno)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a methoxyphenyl group and a phenylselanyl group attached to the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The nitrile oxide can be generated in situ from an oxime using an oxidizing agent such as chloramine-T.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a methoxyphenyl halide with a suitable nucleophile.
Attachment of the Phenylselanyl Group: The phenylselanyl group can be introduced through a selenation reaction. This involves the reaction of a phenylselanyl halide with a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and substitution reactions, as well as the use of advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole can undergo various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form a selenoxide, which can further undergo elimination to form a double bond.
Reduction: The isoxazole ring can be reduced to form a dihydroisoxazole, which can further undergo ring-opening reactions.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of selenoxide and subsequent elimination products.
Reduction: Formation of dihydroisoxazole and ring-opened products.
Substitution: Formation of substituted isoxazoles with various functional groups.
Scientific Research Applications
3-(4-Methoxyphenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting oxidative stress and inflammation.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound can be used as a probe to study the role of selenium in biological systems, particularly its antioxidant properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenylselanyl group can scavenge reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes involved in inflammation and oxidative stress, such as cyclooxygenase and lipoxygenase.
Signal Transduction: The compound can modulate signaling pathways involved in cell survival and apoptosis, such as the MAPK and NF-κB pathways.
Comparison with Similar Compounds
3-(4-Methoxyphenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole can be compared with other similar compounds, such as:
3-(4-Methoxyphenyl)-5-methylisoxazole: Lacks the phenylselanyl group, resulting in different chemical reactivity and biological activity.
3-Phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole: Lacks the methoxy group, resulting in different electronic properties and reactivity.
3-(4-Methoxyphenyl)-5-((phenylthio)methyl)-4,5-dihydroisoxazole: Contains a phenylthio group instead of a phenylselanyl group, resulting in different redox properties and biological activity.
The uniqueness of 3-(4-Methoxyphenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole lies in the presence of both the methoxyphenyl and phenylselanyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
828939-56-6 |
|---|---|
Molecular Formula |
C17H17NO2Se |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-(phenylselanylmethyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C17H17NO2Se/c1-19-14-9-7-13(8-10-14)17-11-15(20-18-17)12-21-16-5-3-2-4-6-16/h2-10,15H,11-12H2,1H3 |
InChI Key |
OTRXMWKYFNNADD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(C2)C[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-butyl-2-[(E)-3-(3-butyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B12903278.png)





![[2,2'-Biquinolin]-4-amine, N-phenyl-](/img/structure/B12903313.png)

![4-Chloro-5-{[(prop-1-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903318.png)



![[(1R,3S)-3-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol](/img/structure/B12903351.png)
![4-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903353.png)
